Product packaging for beta-D-Sedoheptulopyranose(Cat. No.:)

beta-D-Sedoheptulopyranose

Cat. No.: B1211185
M. Wt: 210.18 g/mol
InChI Key: HAIWUXASLYEWLM-BNWJMWRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-D-Sedoheptulopyranose is a seven-carbon sugar (heptose) rarely found in nature, serving as a key intermediate and building block in crucial biochemical pathways . This compound and its phosphorylated derivatives are central to the Calvin cycle in photosynthesis and the oxidative branch of the pentose phosphate pathway (PPP), where they help maintain cellular redox balance and provide carbon skeletons for biosynthesis . In primary metabolism, the regulation of its bisphosphate form, sedoheptulose-1,7-bisphosphate, is a critical control point for carbon flux, with sedoheptulose-1,7-bisphosphatase (SBPase) being a highly regulated enzyme influencing photosynthetic efficiency . Its accumulation can also serve as a metabolic marker under oxidative stress conditions . Beyond primary metabolism, d-sedoheptulose-7-phosphate is a established common precursor for the heptose moieties in various bacterial natural products, including the antibiotics septacidin and hygromycin B . Recent advances in metabolic engineering have enabled the microbial synthesis of sedoheptulose from glucose, facilitating research into its applications as a potential therapeutic agent for hypoglycemia and cancer, and as a foundational building block for novel antibiotics and C-glycosides . This product is presented For Research Use Only. It is intended solely for laboratory research purposes and is not intended for use in diagnostic procedures, drug administration, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O7 B1211185 beta-D-Sedoheptulopyranose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(2R,3S,4R,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5-,6+,7-/m1/s1

InChI Key

HAIWUXASLYEWLM-BNWJMWRWSA-N

SMILES

C(C1C(C(C(C(O1)(CO)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)(CO)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Ecological Distribution in Research

Documented Presence Across Prokaryotic and Eukaryotic Organisms

Scientific research has documented the presence of beta-D-Sedoheptulopyranose and its related forms in a variety of life forms, underscoring its widespread, albeit specialized, role in biochemistry.

This compound has been identified in several plant families. It is particularly notable in the family Crassulaceae, which includes many succulent plants known for their use of Crassulacean acid metabolism (CAM), a photosynthetic adaptation to arid environments. nih.gov

In a study focusing on Kalanchoë pinnata, a member of the Crassulaceae family, free sedoheptulose (B1238255) was found to accumulate to significant levels, becoming the dominant sugar in the leaves under certain conditions. nih.gov Research suggests that sedoheptulose in these plants is produced from the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose-7-phosphate, through the action of a specific phosphatase. nih.gov This accumulation is thought to be a mechanism for maintaining carbon and phosphorus homeostasis, especially when the plant's capacity to transport sugars is limited. nih.gov By storing carbon in the form of sedoheptulose, these plants can avoid the negative feedback on photosynthesis that can occur with high levels of sucrose (B13894). nih.gov

The table below summarizes the documented presence of sedoheptulose in select plant species from the Crassulaceae family.

FamilySpeciesDocumented Presence of Sedoheptulose
CrassulaceaeKalanchoë pinnataAccumulates as a free sugar in leaves nih.gov
CrassulaceaeSedum spectabileInvestigated for sedoheptulose metabolism nih.gov

The occurrence of sedoheptulose is not limited to the plant kingdom. It also plays a significant role in the metabolism of various microorganisms, most notably in the genus Streptomyces. These soil-dwelling bacteria are renowned for their production of a wide array of secondary metabolites, including many clinically important antibiotics. nih.gov

Research has shown that D-sedoheptulose-7-phosphate serves as a common precursor for the biosynthesis of heptose moieties found in complex secondary metabolites produced by Streptomyces. nih.gov For instance, it is a key building block in the biosynthesis of septacidin (B1681074), an antibiotic with potential anticancer properties. nih.gov The biosynthetic pathway in Streptomyces for creating these heptose units can be analogous to pathways found in the primary metabolism of gram-negative bacteria, highlighting a fascinating evolutionary link between primary and secondary metabolism. nih.gov The accumulation of sedoheptulose by Streptomyces has been documented, indicating its importance as a pool for these biosynthetic activities. nih.govnih.gov

This involvement in secondary metabolism suggests that the availability of sedoheptulose precursors can be a critical factor in the production of these valuable bioactive compounds.

MicroorganismRole of SedoheptuloseImplication
Streptomyces sp.Precursor for heptose moieties in secondary metabolites nih.govEssential for the biosynthesis of antibiotics like septacidin nih.gov
Gram-positive bacteriaBiosynthesis of secondary metabolites nih.govShares biosynthetic logic with primary metabolism in gram-negative bacteria nih.gov

Environmental and Physiological Factors Influencing Accumulation

The concentration of this compound in organisms is not static; it is dynamically influenced by a range of environmental and physiological cues. This responsiveness underscores its role as a molecule involved in adaptation to changing conditions.

One of the most significant environmental factors influencing sedoheptulose accumulation in certain plants is the concentration of atmospheric carbon dioxide (CO2). Studies on CAM plants, such as Kalanchoë pinnata, have demonstrated a dramatic increase in the concentration of free sedoheptulose when grown under elevated CO2 conditions. nih.gov

In one study, a 12-week exposure to enhanced CO2 levels resulted in a 500% increase in free sedoheptulose, making it the most abundant sugar in the leaves. nih.gov This accumulation is proposed to be a mechanism to store excess carbon fixed during photosynthesis, particularly when the plant's ability to utilize or transport sucrose is saturated. nih.gov By shunting carbon into sedoheptulose, the plant can prevent the feedback inhibition of photosynthesis that can occur when sucrose levels become too high, thus maintaining carbon and phosphate homeostasis. nih.gov

Plants and microorganisms have evolved intricate mechanisms to cope with environmental stressors such as desiccation (drought). A common strategy is the accumulation of compatible solutes, which are small molecules that help maintain cell turgor and protect cellular structures from damage. While direct evidence detailing the accumulation of this compound under desiccation is not as extensive as for other sugars, the general response of plants to drought involves significant changes in carbohydrate metabolism.

Similarly, in microorganisms like Streptomyces, the synthesis of secondary metabolites is often triggered by environmental stress. mdpi.com Since sedoheptulose is a precursor for some of these compounds, its metabolism is likely modulated in response to stressors like nutrient limitation or desiccation, which are common in their soil habitat.

Methodological Approaches for Profiling Natural Distribution

The detection and quantification of this compound in biological samples require sophisticated analytical techniques due to its structural similarity to other sugars and its often low concentrations in a complex matrix.

A variety of methods have been employed to profile the natural distribution of this and other carbohydrates. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the separation and detection of carbohydrates without the need for derivatization. nih.gov This method was effectively used to quantify the accumulation of sedoheptulose in the leaves of Kalanchoë pinnata. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique. nih.gov For this method, the non-volatile sugars are first chemically derivatized to make them volatile before being separated by gas chromatography and identified by their mass spectra. nih.gov

More advanced techniques such as Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF MS) offer high resolution and sensitivity for metabolic profiling, allowing for the identification and quantification of a wide range of metabolites, including sedoheptulose, in complex biological extracts. nih.gov For the analysis of phosphorylated intermediates like sedoheptulose-7-phosphate, techniques like ion chromatography and 31P Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable. nih.gov

The choice of method depends on the specific research question, the biological matrix, and the required sensitivity and specificity.

Analytical TechniquePrincipleApplication in Sedoheptulose Profiling
HPAEC-PADSeparation of anions followed by electrochemical detection. nih.govQuantification of underivatized sedoheptulose in plant extracts. nih.gov
GC-MSSeparation of volatile compounds with mass-based detection. nih.govProfiling of derivatized sugars, including sedoheptulose. nih.gov
UHPLC-QTOF MSHigh-resolution separation and mass analysis. nih.govComprehensive metabolic profiling of tissues. nih.gov
31P NMR SpectroscopyDetection of phosphorus-containing compounds. nih.govAnalysis of phosphorylated forms like sedoheptulose-7-phosphate. nih.gov

Biosynthetic Pathways and Precursors of Sedoheptulose

Role of Non-Phosphorylated Sedoheptulose (B1238255) as a Metabolic Entry Point

Historically viewed primarily as an intermediate, recent discoveries have identified free sedoheptulose as a relevant and accessible carbon source for cellular metabolism in humans and other mammals. nih.govportlandpress.com It serves as a direct, glycolysis-independent entry point into the pentose (B10789219) phosphate (B84403) pathway. mdpi.com

This metabolic entry is facilitated by a specific enzyme:

Sedoheptulokinase (SHPK) : This enzyme, formerly known as carbohydrate kinase-like protein (CARKL), catalyzes the ATP-dependent phosphorylation of free sedoheptulose to create sedoheptulose-7-phosphate (S7P). mdpi.comresearchgate.netnih.gov

The reaction is as follows: Sedoheptulose + ATP → Sedoheptulose-7-phosphate + ADP

This phosphorylation event is a critical, rate-limiting step that commits the free sugar to cellular metabolism, similar to how hexokinase phosphorylates glucose to initiate glycolysis. google.com The resulting S7P is then integrated directly into the non-oxidative branch of the PPP. researchgate.net The bioavailability of S7P, regulated in part by SHPK, appears to function as a metabolic rheostat that helps balance the carbon flux between glycolysis and the pentose phosphate pathway. nih.govportlandpress.comgoogle.com This kinase provides a mechanism for cells to utilize sedoheptulose, thereby connecting it to energy production, nucleotide biosynthesis, and the maintenance of redox balance. cam.ac.ukresearchgate.net

Intermediates and Branching Points from Primary Metabolism

The synthesis of sedoheptulose is deeply integrated with primary metabolism, drawing its precursors directly from the central pathways of glycolysis and the pentose phosphate pathway. These pathways provide the necessary carbon skeletons for the construction of the seven-carbon sugar.

The key intermediates that serve as branching points are:

From the Pentose Phosphate Pathway : The PPP is the primary source for precursors.

Ribose-5-phosphate (B1218738) (R5P) : An aldopentose that acts as an acceptor for a two-carbon unit in the transketolase reaction to form S7P. cam.ac.uk

Xylulose-5-phosphate (X5P) : A ketopentose that serves as the donor of the two-carbon unit for the transketolase reaction. cam.ac.uk

Erythrose-4-phosphate (E4P) : An aldotetrose that can either accept a two-carbon unit from a transketolase reaction or condense with DHAP in an aldolase (B8822740) reaction. semanticscholar.orgresearchgate.net

From Glycolysis :

Glyceraldehyde-3-phosphate (G3P) : A product of the transketolase reaction that forms S7P, linking the PPP directly back to glycolysis. cam.ac.uk

Dihydroxyacetone phosphate (DHAP) : A glycolytic intermediate that condenses with E4P to form sedoheptulose-1,7-bisphosphate. semanticscholar.org

The following table summarizes the key enzymatic reactions that connect these primary metabolic intermediates to the formation of sedoheptulose phosphates.

EnzymeSubstratesProduct(s)Metabolic Pathway
Transketolase Ribose-5-phosphate + Xylulose-5-phosphateSedoheptulose-7-phosphate + Glyceraldehyde-3-phosphatePentose Phosphate Pathway cam.ac.uk
Aldolase Dihydroxyacetone phosphate + Erythrose-4-phosphateSedoheptulose-1,7-bisphosphateGlycolysis / PPP Interface semanticscholar.org
Sedoheptulose-1,7-bisphosphatase Sedoheptulose-1,7-bisphosphate + H₂OSedoheptulose-7-phosphate + PiPentose Phosphate Pathway / Calvin Cycle researchgate.net
Sedoheptulokinase (SHPK) Sedoheptulose + ATPSedoheptulose-7-phosphate + ADPPPP Entry Point mdpi.comresearchgate.net

These connections highlight that sedoheptulose metabolism is not an isolated pathway but a dynamic hub that integrates carbon flux from both catabolic and anabolic routes, playing a crucial role in cellular bioenergetics and biosynthesis. nih.govportlandpress.com

Metabolic Interconversion and Flux of Sedoheptulose and Its Phosphorylated Derivatives

Integration into Central Carbon Metabolism

Sedoheptulose (B1238255) and its phosphorylated form, sedoheptulose-7-phosphate, are key intermediates that bridge different pathways in central carbon metabolism. The bioavailability of sedoheptulose-7-phosphate can act as a regulatory point for carbon flux at the intersection of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) nih.gov. The integration of sedoheptulose metabolism is crucial for dynamic carbon rerouting, which is essential for cellular processes such as transformation in tumor formation and immune cell activation nih.gov.

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis and is central to the metabolism of beta-D-sedoheptulopyranose's phosphorylated derivative, sedoheptulose-7-phosphate wikipedia.orghmdb.ca. This pathway has two primary functions: the generation of NADPH for reductive biosynthesis and antioxidant defense, and the production of precursor molecules for nucleotide and nucleic acid synthesis, such as ribose-5-phosphate (B1218738) wikipedia.orghmdb.cacreative-proteomics.com. The PPP is divided into two main phases: the oxidative phase, which generates NADPH, and the non-oxidative phase, where the interconversion of sugar phosphates, including sedoheptulose-7-phosphate, occurs wikipedia.orgpearson.comkhanacademy.org.

The non-oxidative branch of the PPP is a reversible series of reactions that connects the PPP with glycolysis nih.gov. This phase is responsible for the interconversion of five-carbon sugars back into glycolytic intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate nih.gov. The direction of these reversible reactions and the flow of carbon are controlled by the cell's metabolic needs microbenotes.com. For instance, if the cell requires more NADPH than ribose-5-phosphate, the intermediates of the non-oxidative phase are recycled back into glycolysis to be further metabolized in the oxidative phase of the PPP youtube.com.

The control of carbon flux through the non-oxidative PPP is critical for maintaining carbon homeostasis and providing precursors for biosynthesis nih.gov. The enzymes transketolase and transaldolase are key players in this process, catalyzing the transfer of two- and three-carbon units, respectively, to rearrange the carbon skeletons of the sugar phosphates microbenotes.com. This flexibility allows the pathway to adapt to varying cellular demands for its products creative-proteomics.com.

Transketolase is a crucial enzyme in the non-oxidative PPP that directly involves sedoheptulose-7-phosphate wikipedia.orgnih.gov. It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor wikipedia.orgnih.gov. One of the key reactions catalyzed by transketolase is the formation of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate from two pentose phosphates: xylulose-5-phosphate (a ketose) and ribose-5-phosphate (an aldose) nih.govwikipedia.orgnih.gov.

In a subsequent reaction, transketolase can also use sedoheptulose-7-phosphate as a substrate in the reverse direction to produce pentose phosphates wikipedia.org. This enzyme requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor to facilitate the transfer of the two-carbon unit uoanbar.edu.iqtaylorandfrancis.com. The activity of transketolase is essential for connecting the PPP with glycolysis and for the production of NADPH, particularly in tissues with high rates of biosynthesis wikipedia.org.

Table 1: Transketolase Reactions Involving Sedoheptulose-7-Phosphate

Reactants Products Enzyme
Xylulose-5-phosphate + Ribose-5-phosphate Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate Transketolase
Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate Xylulose-5-phosphate + Ribose-5-phosphate Transketolase

Transaldolase is another key enzyme of the non-oxidative PPP that acts upon sedoheptulose-7-phosphate hmdb.cawikipedia.org. It catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety from a ketose donor, sedoheptulose-7-phosphate, to an aldose acceptor, glyceraldehyde-3-phosphate nih.govebi.ac.ukreactome.org. This reaction yields two important products: erythrose-4-phosphate, a precursor for the synthesis of aromatic amino acids, and fructose-6-phosphate, an intermediate of glycolysis ebi.ac.ukreactome.orgresearchgate.net.

By catalyzing this reaction, transaldolase provides a critical link between the PPP and glycolysis ebi.ac.uk. The deficiency of this enzyme leads to the accumulation of sedoheptulose-7-phosphate and is associated with a metabolic disorder nih.govnih.gov. The reaction mechanism involves the formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site of the enzyme ebi.ac.uk.

Table 2: Transaldolase Reaction Involving Sedoheptulose-7-Phosphate

Reactants Products Enzyme
Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate Erythrose-4-phosphate + Fructose-6-phosphate Transaldolase

The interconversions involving sedoheptulose-7-phosphate in the non-oxidative PPP are vital for the synthesis of several key metabolites. Ribose-5-phosphate, a direct precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA), is generated from ribulose-5-phosphate, which is produced in the oxidative phase wikipedia.orgkhanacademy.orgnih.gov. The non-oxidative phase allows for the conversion of excess ribose-5-phosphate back into glycolytic intermediates, or conversely, the synthesis of ribose-5-phosphate from glycolytic intermediates, depending on the cell's needs nih.gov.

Erythrose-4-phosphate, another crucial metabolite, is produced from the transaldolase-catalyzed reaction involving sedoheptulose-7-phosphate reactome.orgnih.gov. Erythrose-4-phosphate serves as a precursor for the biosynthesis of aromatic amino acids such as tryptophan, tyrosine, and phenylalanine nih.gov. The generation of these essential building blocks highlights the anabolic role of the PPP wikipedia.org.

NADPH acts as a key electron donor to regenerate reduced glutathione, which is used by glutathione peroxidase to detoxify reactive oxygen species like hydrogen peroxide wikipedia.org. The regulation of the PPP is tightly controlled, with the activity of the first enzyme in the oxidative phase, glucose-6-phosphate dehydrogenase (G6PD), being allosterically regulated by the ratio of NADPH to NADP+ wikipedia.org. A high NADPH/NADP+ ratio inhibits G6PD, thus downregulating NADPH production when it is abundant nih.gov. In states of oxidative stress, the demand for NADPH increases, leading to an upregulation of the PPP to replenish the NADPH pool nih.govnih.gov.

The Calvin-Benson Cycle in Photosynthesis

The Calvin-Benson Cycle, the primary pathway for carbon fixation in photosynthetic organisms, is a complex series of biochemical reactions divided into three phases: carboxylation, reduction, and regeneration. nih.govoup.com In the final regenerative phase, the 5-carbon molecule ribulose-1,5-bisphosphate (RuBP), the acceptor for CO2, is reformed from triose phosphates produced during the reduction phase. oup.comnih.gov The interconversion of sedoheptulose and its phosphorylated derivatives is a cornerstone of this regenerative process. elifesciences.orgnih.gov

Sedoheptulose-1,7-bisphosphate (SBP) and sedoheptulose-7-phosphate (S7P) are key seven-carbon sugar phosphate intermediates in the regenerative phase of the Calvin-Benson cycle. elifesciences.orgnih.gov SBP is synthesized by the enzyme aldolase (B8822740) from dihydroxyacetone phosphate (DHAP) and erythrose-4-phosphate (E4P). libretexts.org

The subsequent, irreversible dephosphorylation of SBP to S7P is catalyzed by the enzyme sedoheptulose-1,7-bisphosphatase (SBPase). wikipedia.orgfrontiersin.orgfiveable.me This step is unique to the Calvin cycle and is considered a critical control point. wikipedia.orgoup.comresearchgate.net SBPase is an example of a hydrolase that specifically removes the phosphate group from the C1 position of SBP. wikipedia.org The reaction requires magnesium ions (Mg2+) for its catalytic activity. elifesciences.orgnih.govwikipedia.org This enzyme's function is vital, as it commits carbon flow towards the regeneration of RuBP. frontiersin.orgresearchgate.net

Following its formation, sedoheptulose-7-phosphate (S7P) serves as a substrate for the enzyme transketolase. mdpi.com Transketolase transfers a two-carbon unit (glycolaldehyde) from S7P to a molecule of glyceraldehyde-3-phosphate (G3P). This reaction yields two important five-carbon sugar phosphates: ribose-5-phosphate (R5P) and xylulose-5-phosphate (X5P). nih.govlibretexts.orgmdpi.comfrontiersin.org

These two pentose phosphates are direct precursors to ribulose-5-phosphate (Ru5P). nih.govfrontiersin.org

Ribose-5-phosphate isomerase (RPI) catalyzes the reversible conversion of R5P into Ru5P. nih.govfrontiersin.org

Ribulose-5-phosphate 3-epimerase (RPE) catalyzes the reversible conversion of X5P into Ru5P. frontiersin.org

Finally, the enzyme phosphoribulokinase (PRK) catalyzes the ATP-dependent phosphorylation of Ru5P to regenerate ribulose-1,5-bisphosphate (RuBP), the substrate for CO2 fixation by RuBisCO, thus completing the cycle. nih.govfrontiersin.org Through this sequence of reactions, the sedoheptulose intermediates are essential for converting 3-carbon and 4-carbon sugars back into the 5-carbon CO2 acceptor.

Regulation of SBPase occurs primarily through a light-dependent redox mechanism involving the ferredoxin/thioredoxin system. wikipedia.orgresearchgate.netnih.gov

In the light, photosynthetic electron transport reduces ferredoxin.

The enzyme ferredoxin-thioredoxin reductase uses reduced ferredoxin to reduce thioredoxin. wikipedia.orgnih.gov

Reduced thioredoxin then activates SBPase by reducing a specific regulatory disulfide bond between two cysteine residues (Cys52 and Cys57) on the enzyme, causing a conformational change that switches the enzyme to its active state. wikipedia.orgoup.com

This light-switch mechanism ensures that the Calvin cycle is active only when the light-dependent reactions are providing ATP and NADPH, preventing a futile cycle of carbon metabolism in the dark. researchgate.netoup.com Because of its strong control over the cycle, SBPase has been a key target for genetic engineering to enhance photosynthesis.

Table 1: Effects of SBPase Overexpression on Photosynthesis and Growth in Various Plant Species

SpeciesLevel of SBPase IncreaseEffect on PhotosynthesisEffect on Biomass/GrowthReference
Tobacco (Nicotiana tabacum)10-65% increase in activityUp to 12% increase in CO2 assimilationUp to 30-40% increase in leaf area and biomass nih.gov, oup.com
Wheat (Triticum aestivum)~2-fold increase in activityIncreased photosynthetic ratesEnhanced biomass accumulation frontiersin.org
Chlamydomonas reinhardtiiUp to 3-fold overexpressionSignificantly increased photosynthetic rateIncreased growth under high-light and high-CO2 frontiersin.org
Rice (Oryza sativa)-Increased net photosynthetic rateTolerant genotypes showed higher activity and yield nih.gov

Alternative Metabolic Pathways (e.g., Riboneogenesis, Sedoheptulose Bisphosphate Bypass)

While central to photosynthesis, sedoheptulose phosphates also participate in alternative metabolic routes in non-photosynthetic organisms.

Riboneogenesis: In yeast (Saccharomyces cerevisiae), a pathway termed riboneogenesis allows for the synthesis of ribose-5-phosphate from glycolytic intermediates, uncoupled from the production of NADPH that occurs in the oxidative pentose phosphate pathway (PPP). nih.govnih.gov This pathway is particularly active when the cellular demand for ribose (for nucleotide and nucleic acid synthesis) is high relative to the demand for NADPH. nih.govnih.gov

Similar to the Calvin cycle, riboneogenesis involves the synthesis of sedoheptulose-1,7-bisphosphate by aldolase. nih.govnih.gov A key, committed step in this pathway is the hydrolysis of SBP to sedoheptulose-7-phosphate, catalyzed by a specific sedoheptulose-1,7-bisphosphatase (Shb17). nih.govnih.gov This irreversible reaction provides a strong thermodynamic drive for the pathway, pushing carbon flux towards the production of S7P, which is then converted into ribose-5-phosphate by enzymes of the non-oxidative PPP. nih.govnih.gov

Sedoheptulose Bisphosphate Bypass: Recent research has proposed that the Calvin-Benson cycle may operate with a "bypass" of fructose-1,6-bisphosphate (FBP), relying solely on SBP and enzymes from glycolysis and the oxidative PPP to regenerate RuBP. elifesciences.orgnih.gov In this scenario, SBPase becomes even more critical as it would be the primary phosphatase regulating the regenerative phase of the cycle. This highlights the metabolic flexibility and central role of sedoheptulose intermediates in carbon metabolism.

Enzymology of Sedoheptulose Transformations

Sedoheptulose Kinase (SHPK/CARKL)

Sedoheptulokinase (SHPK), also known as Carbohydrate Kinase-Like Protein (CARKL), is an enzyme that catalyzes the ATP-dependent phosphorylation of free sedoheptulose. nih.govscbt.comwikipedia.org

Reaction: ATP + sedoheptulose → ADP + sedoheptulose-7-phosphate wikipedia.org

This enzyme belongs to the FGGY family of carbohydrate kinases. nih.govscbt.com By converting sedoheptulose to S7P, SHPK/CARKL provides an entry point for this seven-carbon sugar into the non-oxidative branch of the pentose phosphate pathway. nih.govnih.gov Once phosphorylated, the sugar is trapped within the cell and can be utilized in metabolism. scbt.com

Research Findings and Function: Initially identified for its role in carbohydrate metabolism, SHPK/CARKL has emerged as a critical regulator of cellular processes, particularly in the immune system. nih.govnih.gov

Metabolic Reprogramming: SHPK/CARKL acts as a metabolic switch. Studies in macrophages have shown that its expression is rapidly downregulated upon stimulation with pro-inflammatory signals like lipopolysaccharide (LPS). nih.govresearchgate.net This downregulation shifts glucose metabolism away from the PPP and towards glycolysis, a state required for M1 (pro-inflammatory) macrophage polarization. nih.gov Conversely, higher CARKL activity is associated with M2 (anti-inflammatory) macrophage states, which rely more on oxidative phosphorylation. researchgate.net

Immune Cell Function: The enzyme's role extends to other immune cells. In T-cells, CARKL expression levels influence metabolic shifts that affect mitochondrial respiration, ATP production, and the secretion of inflammatory cytokines. nih.gov Modulation of CARKL also impacts T-cell migration by altering the expression of chemokine receptors. nih.gov

Catalytic Mechanism: Structural modeling and mutagenesis studies suggest CARKL has a central catalytic cleft with a highly conserved ATPase domain. nih.gov A key tryptophan residue (W125) and a flexible glutamine residue (Q126) are critical for forming the substrate-binding pocket and for catalytic activity. nih.gov The sedoheptulose kinase activity of CARKL is directly responsible for its immunomodulatory effects. nih.gov

Table 2: Properties of Sedoheptulokinase (SHPK/CARKL)

PropertyDescriptionReference
Enzyme Commission No. EC 2.7.1.14 wikipedia.org
Systematic Name ATP:sedoheptulose 7-phosphotransferase wikipedia.org
Substrates ATP, Sedoheptulose wikipedia.org
Products ADP, Sedoheptulose-7-phosphate wikipedia.org
Protein Family FGGY carbohydrate kinases nih.gov, scbt.com
Cellular Localization Cytoplasm scbt.com
Tissue Expression High in kidney, pancreas, liver; lower in heart, brain, lung scbt.com
Key Function Catalyzes the phosphorylation of sedoheptulose, linking it to the pentose phosphate pathway. nih.gov, nih.gov
Regulatory Role Acts as a metabolic switch in immune cells (macrophages, T-cells), influencing polarization and function. nih.gov, 5, 16]

Sedoheptulose-1,7-bisphosphatase (SBPase)

Sedoheptulose-1,7-bisphosphatase is a key regulatory enzyme found exclusively in the Calvin-Benson-Bassham cycle (CBBC) of photosynthetic organisms elifesciences.orgvirginia.edu. It catalyzes the irreversible dephosphorylation of sedoheptulose-1,7-bisphosphate to produce sedoheptulose-7-phosphate and inorganic phosphate, a critical step in the regeneration of ribulose-1,5-bisphosphate elifesciences.orgwikipedia.orgelifesciences.org.

SBPase is a homodimeric protein, meaning it is composed of two identical subunits wikipedia.orgessex.ac.uknih.gov. The molecular weight of the enzyme varies between species, but it is approximately 92 kDa in cucumber, with each subunit being around 46 kDa wikipedia.org. In other organisms, subunit sizes of 35-38 kDa have been reported nih.gov.

The structure of each subunit consists of alpha-helices and beta-sheets folded into a hexahedron shape, with an amino-terminal and a carboxy-terminal domain elifesciences.orgelifesciences.orgessex.ac.uk. The active site is located at the interface between the two subunits essex.ac.uk. A key structural feature is a flexible loop near the active site that contains two redox-sensitive cysteine residues (Cys52 and Cys57) that form a regulatory disulfide bond wikipedia.org. The binding of substrates and the catalytic action require the presence of magnesium ions in the active site elifesciences.orgwikipedia.org.

The activity of SBPase is tightly regulated to ensure the Calvin cycle operates efficiently in the light and is inactive in the dark. This regulation occurs through multiple mechanisms:

Redox Regulation: SBPase is a light-activated enzyme. In the presence of light, photosynthetic electron transport reduces ferredoxin. The enzyme ferredoxin-thioredoxin reductase then uses reduced ferredoxin to reduce thioredoxin wikipedia.org. Reduced thioredoxin, in turn, reduces the disulfide bond between the critical cysteine residues (Cys52 and Cys57) on SBPase wikipedia.org. This reduction induces a conformational change in the enzyme, leading to its activation wikipedia.org. In the dark, these cysteines are re-oxidized, forming the disulfide bond and inactivating the enzyme.

Allosteric Control: The enzyme's activity is modulated by several factors:

Magnesium Ions (Mg²⁺): SBPase requires Mg²⁺ for its catalytic function elifesciences.orgwikipedia.org. Light causes an influx of Mg²⁺ into the chloroplast stroma, which contributes to the activation of SBPase.

pH: The enzyme is inhibited by acidic conditions (low pH) wikipedia.org. The light-induced pumping of protons into the thylakoid lumen increases the stromal pH, further promoting SBPase activity.

Feedback Inhibition: SBPase is subject to negative feedback regulation by its own products, sedoheptulose-7-phosphate and inorganic phosphate wikipedia.orgnih.gov. This allows the rate of the reaction to be controlled by the demand for its products.

SBPase shares a close functional and structural relationship with another key Calvin cycle enzyme, fructose-1,6-bisphosphatase (FBPase) wikipedia.orgnih.govnih.gov. Both are phosphatases that operate in the regenerative phase of the cycle and show significant structural homology essex.ac.uknih.gov. However, there are crucial differences:

Oligomeric State: SBPase exists as a homodimer, whereas chloroplastic FBPase is a tetramer essex.ac.uknih.gov.

Substrate Specificity: The active site of SBPase is significantly larger than that of FBPase. This allows SBPase to accommodate and hydrolyze both its primary seven-carbon substrate (sedoheptulose-1,7-bisphosphate) and, to a lesser extent, the six-carbon substrate of FBPase (fructose-1,6-bisphosphate) elifesciences.orgnih.gov. In contrast, FBPase is highly specific for its six-carbon substrate and cannot act on the larger seven-carbon sugar nih.gov.

Evolutionary Origin: Despite their structural similarity and shared redox regulation mechanism, genetic analyses have revealed that they have distinct evolutionary histories. FBPase is believed to have originated from a bacterial gene acquired during the endosymbiotic event that gave rise to mitochondria essex.ac.uknih.gov. SBPase, however, appears to have arisen from an archaeal gene that was already present in the eukaryotic host cell essex.ac.uknih.gov. This suggests that their similar structures and regulatory mechanisms are a result of convergent evolution to fulfill similar roles within the chloroplast.

Table 2: Comparison of Sedoheptulose-1,7-bisphosphatase (SBPase) and Fructose-1,6-bisphosphatase (FBPase)

FeatureSedoheptulose-1,7-bisphosphatase (SBPase)Fructose-1,6-bisphosphatase (FBPase)
Primary SubstrateSedoheptulose-1,7-bisphosphate (C7) elifesciences.orgnih.govFructose-1,6-bisphosphate (C6) nih.gov
Oligomeric StructureHomodimer essex.ac.uknih.govTetramer essex.ac.uk
Substrate SpecificityCan hydrolyze both C7 and C6 substrates (less effective with C6) elifesciences.orgnih.govHighly specific for C6 substrate nih.gov
Active SiteLarger active site surface area nih.govSmaller active site surface area nih.gov
RegulationLight-activated via Ferredoxin-Thioredoxin system; requires Mg²⁺; inhibited by low pH and product feedback wikipedia.orgLight-activated via Ferredoxin-Thioredoxin system; requires Mg²⁺; inhibited by low pH
Evolutionary OriginArchaeal origin essex.ac.uknih.govBacterial origin essex.ac.uknih.gov
Gene Expression and Isoform Diversity

The expression and diversity of enzymes central to the pentose phosphate pathway (PPP), such as transketolase and transaldolase, are critical for regulating the flux of sedoheptulose-7-phosphate and other intermediates. The existence of multiple isoforms (isozymes) allows for tissue-specific metabolic specialization and responses to varying physiological conditions.

Transketolase Isoforms: In mammals, transketolase activity is encoded by three distinct genes: TKT, TKTL1 (transketolase-like 1), and TKTL2 (transketolase-like protein 2). wikipedia.org These genes give rise to proteins that, while sharing sequence homology, exhibit different expression patterns and potentially distinct functional roles. For instance, increased expression of TKT and TKTL1 has been associated with the malignant phenotype in leukemia by enhancing the non-oxidative branch of the PPP. researchgate.net The expression of these isoforms can be regulated by cellular stress conditions. The transketolase gene is regulated by the NRF2/KEAP1/BACH1 oxidative stress sensor pathway, highlighting its role in maintaining redox homeostasis. ki.se

In other organisms, such as the bacterium Rhodopseudomonas palustris, two transketolase isoforms have been identified with differing physiological functions. nih.gov Studies involving the overexpression of these isoforms revealed that one isoform enhances the photosynthetic process, while the other primarily accelerates glycolysis, indicating distinct roles in carbon metabolism. nih.gov This functional divergence allows the organism to adapt its metabolic flux in response to environmental cues.

Transaldolase Isoforms: Diversity in transaldolase function is achieved through mechanisms such as alternative translational initiation. In humans, the TALDO1 gene can produce two distinct isoforms from two different start codons. nih.govnih.gov This process generates a long isoform (TALDO1L) and a short isoform (TALDO1S) that differ by ten N-terminal amino acids. nih.gov

Crucially, these isoforms exhibit differential subcellular localization. The long isoform contains a nuclear localization signal and is predominantly found in the nucleus, whereas the short isoform remains in the cytoplasm. nih.gov While both isoforms are enzymatically active, their distinct locations suggest they have different impacts on the global metabolic network. nih.gov Metabolite analysis has shown that the expression of these two isoforms differentially affects the levels of various metabolites, including components of the TCA cycle and nucleotides. nih.gov This subcellular partitioning of a key PPP enzyme represents a sophisticated layer of metabolic regulation. The expression levels of these isoforms can also be cell-type specific. nih.gov

The table below summarizes the characteristics of key transketolase and transaldolase isoforms.

Enzyme FamilyGeneIsoformKey CharacteristicsOrganism
Transketolase TKTTKTCanonical transketolase in the pentose phosphate pathway.Human
TKTL1TKTL1Expression linked to malignant phenotypes and survival under hypoxia. researchgate.netHuman
TKTL2TKTL2Transketolase-like protein with potential roles in metabolism.Human
tktATransketolase IOverexpression enhances photosynthesis-related gene expression. nih.govR. palustris
tktBTransketolase IIOverexpression appears to accelerate glycolysis. nih.govR. palustris
Transaldolase TALDO1TALDO1L (Long)Generated by alternative translational initiation; predominantly localized in the nucleus. nih.govHuman
TALDO1TALDO1S (Short)Generated by alternative translational initiation; predominantly localized in the cytoplasm. nih.govHuman

Other Key Enzymes: Aldolases, Phosphatases, and Epimerases

Beyond transketolase and transaldolase, several other classes of enzymes are pivotal in the metabolism of sedoheptulose and its phosphorylated derivatives. These include aldolases, phosphatases, and epimerases, which catalyze essential formation, dephosphorylation, and isomerization reactions.

Aldolases: Aldolases are enzymes that catalyze the reversible cleavage or formation of carbon-carbon bonds. In the context of sedoheptulose metabolism, fructose-1,6-bisphosphate aldolase (FBA) is significant. It catalyzes the condensation of dihydroxyacetone phosphate (DHAP) with erythrose-4-phosphate (E4P) to form sedoheptulose-1,7-bisphosphate (SBP). This reaction provides a key entry point for triose and tetrose phosphates into the heptulose pathway.

Vertebrates express three main aldolase isozymes with distinct tissue distributions and catalytic properties:

Aldolase A: Predominantly found in muscle.

Aldolase B: The primary isozyme in the liver.

Aldolase C: Found in the brain. bu.edu

Phosphatases: Phosphatases play an indispensable role by catalyzing the irreversible hydrolysis of phosphate esters, often serving as key regulatory steps in metabolic pathways. In the metabolism of sedoheptulose, Sedoheptulose-1,7-bisphosphatase (SBPase) is a critical enzyme unique to the Calvin cycle in photosynthetic organisms. wikipedia.orgoup.com It catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate to produce sedoheptulose-7-phosphate (S7P) and inorganic phosphate. wikipedia.orgelifesciences.org This reaction is a committed step in the regenerative phase of the cycle. oup.com

The activity of SBPase is tightly regulated, primarily by light. In the presence of light, the ferredoxin-thioredoxin system reduces a key disulfide bond between two cysteine residues (Cys52 and Cys57) on the SBPase enzyme, leading to a conformational change that activates it. wikipedia.org This ensures that carbon fixation is coordinated with photosynthetic activity. Environmental stressors, such as chilling, can induce oxidative carbonylation of SBPase, leading to its inactivation. wikipedia.org In some cyanobacteria, a dual-function fructose-1,6/sedoheptulose-1,7-bisphosphatase (FBP/SBPase) exists, which can catalyze both reactions within the Calvin cycle. nih.gov

Epimerases and Isomerases: Epimerases and isomerases catalyze the stereochemical conversion of substrates. In the biosynthesis of bacterial lipopolysaccharides (LPS), sedoheptulose-7-phosphate isomerase (GmhA) is a crucial enzyme. nih.govnih.gov It catalyzes the isomerization of D-sedoheptulose-7-phosphate into D-glycero-D-manno-heptose-7-phosphate, which is the first step in the synthesis of the ADP-heptose precursor for the LPS core region. nih.govnih.gov The structure of GmhA from Burkholderia pseudomallei has revealed a zinc ion at the core of its active site, which is vital for stabilizing the enzyme's active conformation and participating in catalysis. nih.gov The proposed mechanism for GmhA involves an enediol-intermediate. nih.gov

Another important group of enzymes is the sedoheptulose 7-phosphate cyclases (SH7PCs) . These enzymes utilize sedoheptulose-7-phosphate as a substrate to generate various cyclic compounds that serve as precursors for a range of bioactive natural products. researchgate.netscilit.com

The table below provides an overview of these key enzymes.

Enzyme ClassSpecific EnzymeSubstrate(s)Product(s)Key Function
Aldolase Fructose-1,6-bisphosphate aldolaseDHAP + Erythrose-4-phosphateSedoheptulose-1,7-bisphosphateFormation of the C7 sugar backbone.
Phosphatase Sedoheptulose-1,7-bisphosphatase (SBPase)Sedoheptulose-1,7-bisphosphateSedoheptulose-7-phosphate + PiIrreversible step in the Calvin cycle; highly regulated. wikipedia.orgelifesciences.org
Isomerase Sedoheptulose-7-phosphate isomerase (GmhA)D-Sedoheptulose-7-phosphateD-glycero-D-manno-heptose-7-phosphateFirst step in ADP-heptose biosynthesis for bacterial LPS. nih.govnih.gov
Cyclase Sedoheptulose 7-phosphate cyclases (SH7PCs)Sedoheptulose-7-phosphateVarious cyclic moleculesProduction of precursors for bioactive natural products. researchgate.netscilit.com

Regulatory Mechanisms and Metabolic Flux Control Research

Allosteric Regulation by Metabolite Concentrations (e.g., Sedoheptulose-7-Phosphate)

Allosteric regulation provides a rapid mechanism for controlling enzyme activity through the binding of effector molecules to a site other than the enzyme's active site. wikipedia.orgbyjus.com This binding induces a conformational change that can either activate or inhibit the enzyme's function. wikipedia.orgbyjus.com In the context of the pentose (B10789219) phosphate (B84403) pathway, the concentrations of various metabolites, including sedoheptulose-7-phosphate, play a crucial role in modulating metabolic flux.

The primary regulatory point of the PPP is the enzyme glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the first committed step in the oxidative branch. wikipedia.orglibretexts.org The activity of G6PD is allosterically stimulated by its substrate NADP+ and strongly inhibited by its product, NADPH. wikipedia.orgnih.gov The cellular ratio of NADPH to NADP+ is a key determinant of the flux through the oxidative PPP, ensuring that the production of NADPH is tightly coupled to its consumption in reductive biosynthesis and antioxidant defense. wikipedia.org

While not a direct allosteric effector in the classical sense for a single enzyme, the bioavailability of sedoheptulose-7-phosphate itself acts as a critical control point, functioning as a "rheostat for carbon-flux" at the intersection of glycolysis and the pentose phosphate pathway. nih.gov The concentration of S7P, along with other non-oxidative PPP intermediates like erythrose-4-phosphate and xylulose-5-phosphate, influences the direction and rate of the reactions catalyzed by transketolase and transaldolase. nih.govdifferencebetween.com These enzymes are responsible for the reversible interconversion of sugar phosphates, linking the PPP back to glycolysis. nih.govdifferencebetween.com For instance, an accumulation of S7P can drive the conversion towards the production of glycolytic intermediates, fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. Conversely, a high demand for pentoses for nucleotide synthesis will draw intermediates away from S7P formation.

Table 1: Key Allosteric Regulators of the Pentose Phosphate Pathway

Enzyme Activator(s) Inhibitor(s) Metabolic Significance
Glucose-6-Phosphate Dehydrogenase (G6PD) NADP+ NADPH, Acetyl CoA Controls entry into the oxidative PPP, matching NADPH production to demand. wikipedia.org
Transketolase Substrate availability (e.g., Xylulose-5-P, Ribose-5-P) Product accumulation (e.g., Sedoheptulose-7-P) Modulates flux through the non-oxidative PPP based on the availability of pentose phosphates.

Transcriptional and Post-Translational Control of Enzyme Activity

Beyond the immediate effects of allosteric regulation, the cell employs longer-term control strategies by modulating the amount and activity of key enzymes through transcriptional and post-translational mechanisms. nih.govnih.gov Transcriptional control involves altering the rate of gene expression in response to metabolic signals, thereby changing the cellular concentration of specific enzymes. nih.gov

Research in recombinant Saccharomyces cerevisiae utilizing xylose has demonstrated that the expression of genes encoding the key non-oxidative PPP enzymes, transaldolase (TAL1) and transketolase (TKL1), is transcriptionally up-regulated in the presence of xylose. nih.gov This adaptation increases the metabolic flux from the PPP into the glycolytic pathway, highlighting a clear example of transcriptional control in response to a specific carbon source. nih.gov Studies on hepatic enzymes have also shown that the expression of transaldolase is linked to the reprogramming of gene expression that occurs during malignant transformation. nih.gov

Post-translational modifications (PTMs) offer another layer of regulation, providing a rapid and reversible way to alter an enzyme's catalytic efficiency, localization, or stability. nih.gov A notable example within the PPP is the regulation of G6PD activity, which can be post-translationally modulated by the cytoplasmic deacetylase SIRT2. wikipedia.org Such modifications allow for swift adjustments to metabolic pathways in response to cellular stress or signaling events, complementing the slower process of transcriptional regulation. nih.gov

Dynamic Carbon Rerouting Between Anabolic and Catabolic Pathways

A central role of the non-oxidative PPP, where beta-D-Sedoheptulopyranose derivatives are key intermediates, is to dynamically reroute carbon between anabolic (biosynthetic) and catabolic (energy-generating) pathways. nih.gov This metabolic flexibility is essential for cell growth, proliferation, and response to stress. nih.govnih.gov The enzymes transketolase and transaldolase are pivotal in this process, as they create a reversible link between the PPP and glycolysis. wikipedia.orgebi.ac.uk

The direction of carbon flow is dictated by the cell's metabolic state:

Anabolic Demand: When there is a high demand for precursors for nucleotide and amino acid biosynthesis, the flux through the PPP is directed towards the production of ribose-5-phosphate (B1218738) and erythrose-4-phosphate. In this scenario, sedoheptulose-7-phosphate is actively utilized to generate these essential building blocks.

Catabolic or Redox Demand: In non-proliferating cells, or under conditions of high oxidative stress, the primary need may be for NADPH rather than biosynthetic precursors. nih.gov In this case, the pentose phosphates produced in the oxidative branch are recycled back into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) via the reactions involving sedoheptulose-7-phosphate. nih.gov This "pentose cycling" allows for the continuous generation of NADPH through the complete oxidation of glucose. nih.gov

This rerouting is particularly important in processes such as tumor formation and immune cell activation, where significant bioenergetic adaptations are required. nih.gov The availability of sedoheptulose-7-phosphate, therefore, is a key factor in determining how glucose-derived carbon is partitioned to meet these diverse and fluctuating metabolic requirements. nih.gov

Quantitative Metabolic Flux Analysis and Control Coefficient Determination

To move beyond a qualitative understanding of metabolic regulation, researchers employ quantitative approaches like Metabolic Flux Analysis (MFA). researchgate.net MFA uses mathematical models and experimental data, often from isotope labeling studies (¹³C-MFA), to calculate the in vivo rates (fluxes) of metabolic reactions. researchgate.netduke.edu This powerful technique allows for a detailed mapping of carbon flow through complex metabolic networks, including the pentose phosphate pathway. duke.edunih.gov

While specific FCC values for the enzymes directly metabolizing sedoheptulose-7-phosphate are context-dependent and vary with the organism and conditions, MCA provides the theoretical and experimental tools to determine them. For example, by systematically modulating the expression levels of transketolase or transaldolase and measuring the resulting impact on PPP flux, their respective control coefficients can be determined. This quantitative analysis is crucial for identifying the most effective targets for metabolic engineering and for understanding how the control of carbon flux is distributed at this key metabolic branch point. nih.gov

Table 2: Key Compound Names

Compound Name Abbreviation
This compound -
Sedoheptulose-7-phosphate S7P
Glucose-6-phosphate G6P
Nicotinamide adenine (B156593) dinucleotide phosphate (oxidized) NADP+
Nicotinamide adenine dinucleotide phosphate (reduced) NADPH
Fructose-6-phosphate F6P
Glyceraldehyde-3-phosphate G3P
Erythrose-4-phosphate E4P
Ribose-5-phosphate R5P
Xylulose-5-phosphate Xu5P

Broader Biological Significance and Functional Roles

Precursor in Specialized Metabolite Biosynthesis

Sedoheptulose (B1238255) 7-phosphate (S-7-P), an intermediate of the pentose (B10789219) phosphate (B84403) pathway, is a key precursor for a wide array of bioactive natural products. nih.govnih.gov This C7 sugar phosphate is diverted from primary metabolism to serve as the foundational substrate for the synthesis of compounds with significant pharmaceutical and agricultural applications, including antidiabetic drugs, crop protectants, and natural sunscreens. nih.govnih.gov The entry point into these specialized biosynthetic pathways is often catalyzed by a unique class of enzymes.

Sedoheptulose 7-phosphate cyclases (SH7PCs) are a superfamily of enzymes that catalyze the cyclization of sedoheptulose 7-phosphate, marking the first committed step in the biosynthesis of various cyclic natural products. nih.govnih.gov These enzymes are phylogenetically related to 3-dehydroquinate (DHQ) synthases found in the shikimate pathway. nih.gov SH7PCs essentially act as a gateway, converting the linear sugar phosphate from primary metabolism into complex cyclic scaffolds for secondary metabolism. nih.gov By utilizing S-7-P, these enzymes facilitate the formation of precursors for aminocyclitols and mycosporine-like amino acids (MAAs). nih.govnih.gov

Sedoheptulose 7-phosphate is the established biosynthetic origin for the C7N-aminocyclitol units of notable compounds like the antidiabetic drug acarbose and the antifungal agent validamycin. nih.govpnas.org The key enzymatic step is performed by a specific type of SH7PC called 2-epi-5-epi-valiolone synthase (EEVS). nih.govnih.gov This enzyme converts S-7-P into 2-epi-5-epi-valiolone, which is the common cyclic precursor for these C7N-aminocyclitol natural products. nih.govnih.gov

Although they share a common origin from S-7-P and the initial cyclization product, the subsequent biosynthetic pathways for acarbose and validamycin diverge significantly. nih.gov The formation of validamycin A involves several discrete ketocyclitol intermediates, whereas the pathway from 2-epi-5-epi-valiolone to the pseudodisaccharide component of acarbose does not appear to involve free intermediates. nih.gov

Mycosporine-like amino acids (MAAs) are natural, water-soluble compounds that act as potent UV-A/UV-B sunscreens in a wide variety of organisms, including cyanobacteria and marine algae. nih.govgoogle.comnih.gov The biosynthesis of these crucial photoprotective molecules also begins with sedoheptulose 7-phosphate. nih.govnih.gov One of the proposed biosynthetic routes involves the conversion of S-7-P to 4-deoxygadusol (4-DG), which is the core precursor for all MAAs. nih.govnih.govresearchgate.net

This conversion is catalyzed by another class of SH7PC, desmethyl-4-deoxygadusol synthase (DDGS). nih.gov The resulting 4-deoxygadusol is then further modified, for instance by conjugation with a glycine molecule to produce the common intermediate mycosporine-glycine, which is then elaborated into the diverse array of MAAs found in nature. nih.govnih.gov

The SH7PC enzyme superfamily demonstrates remarkable enzymatic divergence, where different enzymes utilize the exact same substrate, sedoheptulose 7-phosphate, to generate stereochemically distinct cyclic products. nih.govnih.gov This stereospecific control is fundamental to the diversity of the resulting natural products. For example, three main types of SH7PCs have been identified:

2-epi-5-epi-valiolone synthases (EEVS) produce 2-epi-5-epi-valiolone, the precursor to acarbose and validamycin. nih.govnih.gov

2-epi-valiolone synthases (EVS) catalyze the formation of 2-epi-valiolone, another potential precursor for aminocyclitols. nih.govnih.gov

Desmethyl-4-deoxygadusol synthases (DDGS) yield desmethyl-4-deoxygadusol, the core of MAAs. nih.govnih.gov

This enzymatic divergence highlights how evolution has tailored the active sites of these related cyclases to control the stereochemical outcome of the cyclization reaction, leading to different scaffolds for specialized metabolites. nih.govnih.gov This diversity provides a rich source for chemoenzymatic, stereospecific synthesis of various valuable cyclic molecules. nih.gov

Enzyme Class (SH7PC)SubstrateSpecific ProductResulting Natural Product ClassReference
2-epi-5-epi-valiolone Synthase (EEVS)Sedoheptulose 7-Phosphate2-epi-5-epi-valioloneC7N-Aminocyclitols (e.g., Acarbose, Validamycin) nih.govnih.govnih.gov
2-epi-valiolone Synthase (EVS)Sedoheptulose 7-Phosphate2-epi-valioloneC7N-Aminocyclitols nih.govnih.gov
Desmethyl-4-deoxygadusol Synthase (DDGS)Sedoheptulose 7-PhosphateDesmethyl-4-deoxygadusolMycosporine-like Amino Acids (MAAs) nih.govnih.gov

Contribution to Stress Acclimation and Tolerance in Plants

Beyond its role as a biosynthetic precursor, sedoheptulose and its phosphorylated derivatives are integral to plant stress responses. The enzyme sedoheptulose-1,7-bisphosphatase (SBPase), which is involved in the Calvin cycle, has been shown to be a key factor in enhancing tolerance to abiotic stresses such as high salinity and low light. nih.govnih.govconsensus.app Overexpression of SBPase in rice plants resulted in enhanced tolerance to salt stress at the seedling stage and improved CO2 assimilation under saline conditions. nih.govresearchgate.net This suggests that maintaining the flux through the Calvin cycle, where sedoheptulose derivatives are key intermediates, is crucial for plant resilience.

The accumulation of free sedoheptulose, derived from sedoheptulose-7-phosphate via the action of a phosphatase, has been identified as a novel mechanism for maintaining cellular balance under certain stress conditions. nih.govresearchgate.net In some plants, particularly those with Crassulacean acid metabolism (CAM), high levels of CO2 can lead to an overproduction of sugars and a depletion of inorganic phosphate (Pi), which can suppress photosynthesis. nih.gov

Under these conditions, the synthesis and accumulation of free sedoheptulose can act as an alternative carbon storage pool. nih.govresearchgate.net This diversion of carbon helps to prevent the excessive accumulation of sucrose (B13894), thereby freeing up inorganic phosphate and maintaining the delicate homeostasis between carbon and phosphate within the cell. nih.gov This mechanism allows the plant to avoid photosynthetic acclimation and continue to function efficiently under potentially growth-limiting conditions. researchgate.net

Stress ConditionPlant Response involving SedoheptulosePhysiological OutcomeReference
High SalinityEnhanced activity of Sedoheptulose-1,7-bisphosphatase (SBPase)Improved CO2 assimilation and salt tolerance nih.govresearchgate.net
Low LightMaintenance of SBPase activitySustained photosynthetic rate and biomass, contributing to low light tolerance nih.govconsensus.app
Elevated CO2Accumulation of free sedoheptulose from S-7-PActs as an alternative carbon store, maintaining C and P homeostasis nih.govresearchgate.net

Involvement in Microbial Metabolism and Glycoconjugate Formation

Heptoses, or seven-carbon sugars, are relatively rare in nature compared to hexoses like glucose, but they are crucial structural components in many bacteria. rsc.orgnih.gov These sugars are integral to various cellular structures, particularly in the cell walls of Gram-negative bacteria, and are also found in specialized molecules called glycoconjugates. researchgate.net Glycosylated natural products that contain heptose moieties often exhibit significant biological activities, including antibacterial and antifungal properties. rsc.org Beta-D-Sedoheptulopyranose and its derivatives serve as key precursors in the biosynthesis of these important microbial molecules.

Bacterial Surface Layers, or S-layers, are crystalline arrays of protein or glycoprotein subunits that cover the entire cell surface of many archaea and bacteria. oup.com In some bacteria, these S-layer proteins are glycosylated, meaning they have complex sugar chains attached to them. Heptoses are often key components of these glycan chains. oup.com

The biosynthesis of the heptose moieties for these glycoproteins has been studied in organisms like the Gram-positive bacterium Aneurinibacillus thermoaerophilus. In this bacterium, the pathway to create the necessary nucleotide-activated heptose precursor begins with D-sedoheptulose 7-phosphate. nih.gov A series of enzymatic steps converts this initial substrate into GDP-D-glycero-α-D-heptose, which then serves as the donor molecule for incorporating the heptose sugar into the growing glycan chain of the S-layer glycoprotein. nih.gov This pathway is distinct but shares some common enzymes with the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a precursor for the lipopolysaccharide (LPS) inner core in Gram-negative bacteria. nih.gov

Table 2: Key Enzymes in the Biosynthesis of GDP-D-α-D-heptose in A. thermoaerophilus

Gene Enzyme Function
gmhA D-sedoheptulose 7-phosphate isomerase Isomerizes D-sedoheptulose 7-phosphate. nih.gov
hddA D-α-D-heptose 7-phosphate kinase Adds a phosphate group at the C-1 position. nih.gov
gmhB D-α,β-D-heptose 1,7-bisphosphate phosphatase Removes the phosphate group at the C-7 position. nih.gov

| hddC | D-α-D-heptose 1-phosphate guanylyltransferase | Activates the heptose by attaching GDP. nih.gov |

Beyond its structural role, sedoheptulose is an important intermediate in central carbon metabolism, specifically the pentose phosphate pathway (PPP). By manipulating microbial metabolic pathways, researchers can redirect the flow of carbon from common substrates like glucose towards the accumulation of specific, high-value products. This field of metabolic engineering has shown significant promise for the industrial production of rare sugars, including sedoheptulose. nih.gov

Scientists have successfully engineered strains of Corynebacterium glutamicum, a Gram-positive soil bacterium, to produce high concentrations of sedoheptulose from glucose. nih.govnih.gov The primary strategy involved inactivating the gene pfkA, which encodes the enzyme 6-phosphofructokinase. This modification blocks a major route of glucose metabolism, thereby directing a greater carbon flux into the pentose phosphate pathway, leading to the accumulation and subsequent secretion of sedoheptulose. nih.govnih.gov Further overexpression of key enzymes identified through transcriptome analysis resulted in even greater production yields. nih.gov In one study, an engineered strain of C. glutamicum achieved a sedoheptulose concentration of 24 g/L in a fermenter, with a yield of 0.4 grams of product per gram of glucose consumed. nih.govnih.gov

Similarly, engineered Escherichia coli has been used to co-produce D-sedoheptulose and D-mannose. nih.gov This was achieved by leveraging the promiscuous activity of a phosphatase enzyme, HxpB, which can dephosphorylate both D-mannose-6-phosphate and D-sedoheptulose-7-phosphate, leading to the accumulation of both rare sugars. nih.gov These studies demonstrate that sedoheptulose is not only a key metabolic intermediate but also a target product for microbial production systems, with potential applications as a feedstock for synthesizing other valuable seven-carbon sugars. nih.gov

Table 3: Microbial Production of Sedoheptulose

Microorganism Key Genetic Modification Substrate Product Titer Yield
Corynebacterium glutamicum Inactivation of pfkA (6-phosphofructokinase) and overexpression of other key enzymes. nih.govnih.gov Glucose 24 g/L 0.4 g/g glucose

| Escherichia coli | Deletion of competing pathways and overexpression of biosynthetic genes, including the phosphatase HxpB. nih.gov | Glucose | Not specified | Not specified |


Advanced Methodologies in Beta D Sedoheptulopyranose Research

Isotopic Labeling and Advanced Metabolic Flux Analysis Techniques (e.g., ¹³C-MFA)

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules within complex biological systems. musechem.com By introducing molecules containing stable or radioactive isotopes, researchers can track their absorption, distribution, metabolism, and excretion. musechem.com In the context of beta-D-Sedoheptulopyranose research, stable isotopes like carbon-13 (¹³C) are particularly valuable. youtube.com

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a state-of-the-art technique that quantifies the rates (fluxes) of metabolic pathways. semanticscholar.org This method involves feeding cells or organisms a ¹³C-labeled substrate, such as glucose. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including sedoheptulose-7-phosphate (S7P). semanticscholar.org By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry, it is possible to deduce the active metabolic pathways and their relative contributions. mdpi.comnih.gov

¹³C-MFA has been instrumental in elucidating the dynamics of the pentose (B10789219) phosphate (B84403) pathway. For instance, it can help determine the extent to which the oxidative or non-oxidative branches of the PPP are utilized for the synthesis of ribose-5-phosphate (B1218738), a key precursor for nucleotides. semanticscholar.org The labeling patterns in S7P and other PPP intermediates provide crucial constraints for metabolic models, allowing for a more accurate estimation of intracellular fluxes. mit.edu While powerful, ¹³C-MFA can sometimes result in a range of possible flux distributions; in such cases, additional constraints or optimization principles, like flux minimization, are employed to identify the most physiologically relevant solution. semanticscholar.org

Table 1: Key Applications of ¹³C-MFA in Sedoheptulose (B1238255) Metabolism Research

Application Description Key Insights Gained
Pathway Elucidation Tracing the flow of carbon atoms from labeled substrates through the pentose phosphate pathway. Determination of the relative activities of the oxidative and non-oxidative branches of the PPP.
Flux Quantification Measuring the in vivo rates of reactions involving sedoheptulose-7-phosphate. Understanding the metabolic response to genetic or environmental perturbations.
Metabolic Modeling Providing experimental data to constrain and validate computational models of cellular metabolism. Improved predictive power of models for biotechnological and medical applications.
Disease Research Investigating alterations in PPP flux in pathological states, such as cancer and neurodegenerative diseases. nih.gov Identification of metabolic vulnerabilities that could be targeted for therapeutic intervention.

Genetic Engineering and Molecular Manipulation Studies (e.g., CRISPR/Cas9, Antisense Transgenics, Gene Overexpression)

Genetic engineering techniques have provided invaluable tools for probing the function of genes and enzymes involved in this compound metabolism. These methods allow for the targeted manipulation of gene expression, enabling researchers to study the consequences of altered enzyme levels.

Gene Overexpression has been widely used to investigate the role of sedoheptulose-1,7-bisphosphatase (SBPase), a key enzyme in the Calvin-Benson-Bassham cycle that catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate. researchgate.net Studies involving the overexpression of SBPase in various plants, including tobacco, rice, and the green alga Chlamydomonas reinhardtii, have demonstrated that increased SBPase activity can lead to enhanced rates of photosynthesis and, in some cases, increased biomass accumulation. frontiersin.orgnih.govillinois.edu These findings suggest that SBPase can be a limiting factor for photosynthetic carbon fixation. researchgate.net For example, overexpressing SBPase in rice has been shown to enhance photosynthesis and growth, particularly under salt stress conditions. nih.govpublish.csiro.au

Antisense Transgenics is a technique used to downregulate the expression of a specific gene. By introducing a gene that produces an RNA molecule complementary to the messenger RNA (mRNA) of the target gene, the translation of that mRNA into a protein is inhibited. This approach has been used to study the impact of reduced SBPase activity, revealing a corresponding decrease in the regenerative capacity of Ribulose-1,5-bisphosphate (RuBP), a critical component of the Calvin cycle. publish.csiro.au

CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) is a revolutionary gene-editing tool that allows for precise modifications to an organism's DNA. youtube.com This technology can be used to knock out genes, introduce specific mutations, or insert new genetic material. youtube.comelifesciences.org In the context of this compound research, CRISPR/Cas9 can be employed to create knockout mutants for enzymes in the PPP or Calvin cycle to elucidate their specific functions. It also facilitates the tagging of endogenous proteins with fluorescent markers to study their localization and interactions within the cell. elifesciences.org

Table 2: Genetic Engineering Approaches in Sedoheptulose Research

Technique Organism(s) Studied Target Gene/Enzyme Key Findings
Gene Overexpression Chlamydomonas reinhardtii, Tobacco, Rice Sedoheptulose-1,7-bisphosphatase (SBPase) Increased photosynthetic rate and growth, particularly under high-light and elevated CO2 conditions. frontiersin.orgnih.govillinois.edu
Antisense Transgenics Plants Sedoheptulose-1,7-bisphosphatase (SBPase) Reduced SBPase activity leads to a decreased capacity for RuBP regeneration. publish.csiro.au
CRISPR/Cas9 Various (potential) Enzymes of the PPP and Calvin-Benson-Bassham cycle Enables precise gene knockout, mutation, and tagging for functional analysis. youtube.comelifesciences.org

Structural Biology Approaches for Enzyme Characterization (e.g., X-ray Crystallography, Cryo-Electron Microscopy, Molecular Dynamics Simulations)

Understanding the three-dimensional structure of enzymes is crucial for elucidating their catalytic mechanisms and regulation. Several structural biology techniques have been applied to enzymes involved in this compound metabolism.

X-ray Crystallography has been successfully used to determine the atomic-resolution structures of enzymes such as the dual-function fructose-1,6/sedoheptulose-1,7-bisphosphatase (FBP/SBPase) from cyanobacteria. nih.goviucr.orgiucr.orgnih.gov These studies have provided insights into the enzyme's active site, substrate binding, and the structural basis for its dual specificity. nih.gov For example, the crystal structure of FBP/SBPase from Thermosynechococcus elongatus bound to sedoheptulose-7-phosphate has revealed key features of selectivity at the active site. nih.gov Similarly, the structure of SBPase from the microalga Chlamydomonas reinhardtii has been determined, shedding light on its topology, conformation, and quaternary structure. elifesciences.orgnih.gov

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the structure of large protein complexes and molecules that are difficult to crystallize. nih.govmaastrichtuniversity.nlcolumbia.edustjude.org While specific applications to enzymes of sedoheptulose metabolism are emerging, cryo-EM holds great promise for studying these enzymes in their native-like states and for characterizing their interactions with other proteins. stjude.org

Molecular Dynamics (MD) Simulations are computational methods used to study the physical movement of atoms and molecules over time. bioexcel.eunih.govnih.gov MD simulations complement experimental structural data by providing insights into the dynamic behavior of enzymes, such as conformational changes that occur during substrate binding and catalysis. youtube.comyoutube.com For enzymes involved in this compound metabolism, MD simulations can be used to model enzyme-substrate interactions, predict the effects of mutations, and understand the mechanisms of allosteric regulation. nih.gov

Sophisticated Chromatographic and Spectroscopic Methods for Metabolite Profiling and Quantification

Accurate measurement of the intracellular concentrations of this compound and its phosphorylated derivatives is essential for understanding their metabolic roles. A variety of advanced analytical techniques are employed for this purpose.

Chromatographic Methods , particularly liquid chromatography (LC) coupled with mass spectrometry (MS), are the cornerstone of modern metabolomics. semanticscholar.org LC-MS allows for the separation, identification, and quantification of a wide range of metabolites from complex biological samples. nih.gov This technique has been used to measure the levels of sedoheptulose-7-phosphate (S7P) and sedoheptulose-1,7-bisphosphate (SBP) in various cell types and tissues. nih.govresearchgate.netresearchgate.net For example, LC-MS-based metabolomics has revealed the accumulation of SBP in hepatoma cells under oxidative stress. nih.gov Ion-exchange chromatography has also been utilized for the purification of S7P. nih.gov

Spectroscopic Methods provide alternative and complementary approaches for metabolite analysis. libretexts.orgmdpi.com Colorimetric assays, which rely on the development of a colored product upon reaction with the target molecule, have been developed for the qualitative and quantitative determination of heptoses. researchgate.net These methods, often involving reagents like cysteine and sulfuric acid, can be useful for rapid screening and quantification, although they may lack the specificity of MS-based techniques. nih.govresearchgate.net

Table 4: Analytical Methods for Sedoheptulose Metabolite Analysis

Method Analyte(s) Principle Advantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Sedoheptulose-7-phosphate, Sedoheptulose-1,7-bisphosphate Separation of metabolites by chromatography followed by detection and identification based on mass-to-charge ratio. researchgate.net High sensitivity, high specificity, and ability to measure multiple metabolites simultaneously. nih.gov
Ion-Exchange Chromatography Sedoheptulose-7-phosphate Separation based on the charge of the molecule. nih.gov Effective for purification of charged molecules like sugar phosphates. nih.gov
Colorimetric Assays Heptoses (general) Chemical reaction that produces a colored compound, the intensity of which is proportional to the analyte concentration. researchgate.net Simplicity, low cost, and suitability for high-throughput screening. researchgate.net

Future Research Directions and Biotechnological Potential

Elucidating Undiscovered Biosynthetic and Catabolic Pathways

While the roles of sedoheptulose (B1238255) phosphates in the PPP and CBB cycle are well-established, research is beginning to uncover novel metabolic routes involving this seven-carbon sugar. The discovery and characterization of these alternative pathways are crucial for a complete understanding of carbon metabolism and for identifying new enzymatic tools for biotechnology.

A significant area of emerging research is the sedoheptulose 7-phosphate cyclase (SH7PC) pathway, which represents a diversion from primary metabolism to produce a variety of secondary metabolites. nih.gov SH7PCs catalyze the cyclization of sedoheptulose-7-phosphate to form cyclitol molecules, which can be further modified to create compounds with diverse biological activities, including fungicides and cytotoxins. nih.gov This pathway effectively acts as a bridge between the central Pentose (B10789219) Phosphate (B84403) Pathway and the synthesis of specialized bioactive molecules. nih.gov

Furthermore, the biosynthesis of heptose moieties in microbial natural products like septacidin (B1681074) and hygromycin B originates from D-sedoheptulose-7-phosphate. cas.cn The elucidation of these pathways has revealed a conserved biosynthetic logic shared between secondary metabolite production in Gram-positive bacteria and lipopolysaccharide (LPS) synthesis in Gram-negative bacteria. cas.cn In LPS biosynthesis, the enzyme GmhA catalyzes the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate, the first committed step in forming the ADP-heptose precursor. nih.gov

Conversely, knowledge of sedoheptulose catabolism remains comparatively limited. While general non-phosphorylative bacterial catabolic pathways for various sugars have been identified, which involve the conversion of pyranoses to their corresponding aldonates, specific pathways dedicated to the breakdown of sedoheptulose are not yet well-defined. nih.gov Future research efforts will likely focus on identifying and characterizing novel catabolic routes for sedoheptulose in diverse microorganisms, which could reveal new enzymes with potential applications in bioremediation and biocatalysis.

Engineering Metabolic Pathways for Enhanced Carbon Fixation and Biomass Production

Given its central role in the regenerative phase of the Calvin-Benson-Bassham cycle, sedoheptulose metabolism is a prime target for engineering enhanced photosynthetic carbon fixation and, consequently, increasing plant biomass and crop yields.

A key focus of this research has been the enzyme sedoheptulose-1,7-bisphosphatase (SBPase) , which catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate. Overexpression of SBPase has been shown to increase photosynthetic rates and biomass in a variety of C3 plants. For instance, transgenic tobacco plants with elevated SBPase activity demonstrated increased rates of photosynthesis and a biomass increase of up to 30%. nih.gov Similarly, wheat plants engineered with increased SBPase levels showed enhanced leaf photosynthesis, leading to greater total biomass and a 30-40% increase in dry seed yield under greenhouse conditions. aber.ac.uk

In cyanobacteria, which are also key photosynthetic organisms, metabolic engineering of the CBB cycle is being explored. Overexpression of a bifunctional fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (BiBPase) in Synechococcus sp. PCC 7002 led to enhanced growth and photosynthetic O2 evolution, indicating a global reprogramming of carbon metabolism that favors carbon fixation. nih.gov

Organism Engineered Enzyme Observed Outcome
Tobacco (Nicotiana tabacum)Arabidopsis SBPaseUp to 30% increase in biomass and higher photosynthetic rates. nih.govoup.com
Tobacco (Nicotiana tabacum)Cyanobacterial FBP/SBPase1.4 to 1.5-fold increase in final dry matter. oup.com
Wheat (Triticum aestivum)Brachypodium distachyon SBPaseEnhanced leaf photosynthesis, increased total biomass, and 30-40% higher dry seed yield. aber.ac.uk
Tomato (Solanum lycopersicum)SBPaseIncreased photosynthetic carbon assimilation and higher biomass yield. researchgate.net
Synechococcus sp. PCC 7002Bifunctional FBP/SBPase (BiBPase)Enhanced growth, cell size, and photosynthetic O2 evolution. nih.gov
Setaria viridis (C4 plant)SBPaseNo significant effect on CO2 assimilation rates. nih.gov

Optimization of Microbial Production Systems for Sedoheptulose and Derivatives

The microbial production of sedoheptulose and its derivatives from simple, renewable feedstocks is a rapidly advancing area of metabolic engineering. These seven-carbon sugars are valuable as potential therapeutic agents and as building blocks for novel antibiotics and C-glycosides. nih.gov However, their rarity in nature necessitates the development of efficient biotechnological production platforms. nih.gov

Significant progress has been made in engineering Corynebacterium glutamicum for sedoheptulose production. By inactivating the gene for 6-phosphofructokinase (pfkA), the carbon flux was redirected from glycolysis towards the pentose phosphate pathway. nih.gov Further overexpression of key enzymes identified through transcriptome analysis resulted in a sedoheptulose concentration of 24 g/L with a yield of 0.4 g/g of glucose in a 1 L fermenter, which is the highest reported value to date. nih.govresearchgate.net

Similarly, Escherichia coli has been engineered for the co-production of D-sedoheptulose and D-mannose. nih.gov This was achieved by leveraging the promiscuous activity of the phosphatase HxpB, which can dephosphorylate both D-mannose-6-phosphate and D-sedoheptulose-7-phosphate. nih.gov Further metabolic engineering allowed for the development of strains capable of producing both sugars in tunable ratios. nih.gov

Yeast, particularly Saccharomyces cerevisiae, is also a promising host for producing valuable chemicals. escholarship.orgmdpi.com Metabolic engineering strategies in yeast often focus on increasing the precursor supply, such as acetyl-CoA and malonyl-CoA, which could be adapted for the production of sedoheptulose-derived compounds. mdpi.comnih.govfrontiersin.org Future work will likely focus on identifying specific phosphatases for the dephosphorylation of sedoheptulose-7-phosphate and exploring enzymatic modifications like isomerization and epimerization to produce a wider range of seven-carbon sugars. nih.gov

Microorganism Engineering Strategy Product(s) Titer/Yield
Corynebacterium glutamicumInactivation of pfkA (6-phosphofructokinase), overexpression of key PPP enzymes. nih.govresearchgate.netSedoheptulose24 g/L titer, 0.4 g/g glucose yield. nih.govresearchgate.net
Escherichia coliDeletion of competing pathways, overexpression of biosynthetic genes, leveraging promiscuous phosphatase HxpB. nih.govD-sedoheptulose and D-mannose (co-production)Tunable ratios, specific titers not detailed. nih.gov
Saccharomyces cerevisiaeDeletion of transaldolase (TAL1) and phosphofructokinase (PFK1/PFK2) genes. researcher.lifeShinorine (derived from sedoheptulose 7-phosphate)Boosted production, specific titer not detailed. researcher.life

Development of Chemoenzymatic Synthetic Strategies for Novel Analogues

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach for creating novel analogues of beta-D-sedoheptulopyranose. These analogues are valuable tools for probing biological pathways and for developing new therapeutic agents.

A notable example is the hybrid chemical and chemoenzymatic synthesis of 7-deoxy-sedoheptulose (7dSh) and its analogues. nih.gov 7dSh is a natural antimetabolite that inhibits 3-dehydroquinate synthase, a key enzyme in the shikimate pathway, giving it herbicidal and antimicrobial properties. nih.gov This synthetic strategy utilizes a heterologously expressed transketolase in the final step to efficiently produce a family of C7-deoxysugars for structure-activity relationship studies. nih.gov

The development of these chemoenzymatic routes provides access to a wider range of sedoheptulose derivatives than what is available from natural sources or through traditional chemical synthesis alone. Future research in this area will likely focus on:

Expanding the enzymatic toolkit: Discovering and engineering new enzymes, such as isomerases, epimerases, and oxidoreductases, with novel specificities for modifying the sedoheptulose scaffold.

Creating diverse analogues: Synthesizing derivatives with modifications at various positions to probe their biological activities, such as fluorinated analogues for metabolic trapping studies.

Developing scalable processes: Optimizing reaction conditions and enzyme stability to enable the large-scale production of promising analogues for further development. rjpbr.com

Comprehensive Understanding of Regulatory Networks in Diverse Organisms

A thorough understanding of the regulatory networks that control the flux of carbon through sedoheptulose-related pathways is essential for effective metabolic engineering and for predicting how organisms will respond to environmental changes. The regulation of the pentose phosphate pathway and the Calvin-Benson-Bassham cycle is complex, involving allosteric regulation, post-translational modifications, and transcriptional control.

In many organisms, the primary mode of regulation for the oxidative PPP is the ratio of NADPH to NADP+. High levels of NADPH, a product of the pathway, inhibit the rate-limiting enzyme glucose-6-phosphate dehydrogenase, thus creating a negative feedback loop. youtube.comsemanticscholar.org This ensures that the production of NADPH is tightly matched to the cell's anabolic and redox-balancing needs. youtube.com In hepatoma cells under oxidative stress, the accumulation of sedoheptulose-1,7-bisphosphate has been observed, suggesting it may be a marker of increased PPP activity in response to cellular stress. nih.gov

In photosynthetic organisms like cyanobacteria, the regulation of the CBB cycle can vary between species. For instance, Synechococcus elongatus PCC 7942 primarily responds to changes in inorganic carbon supply at the transcriptional level, while Synechocystis sp. PCC 6803 relies more on biochemical regulation of enzyme fluxes. biorxiv.org In Synechocystis, the CBB cycle intermediate glyceraldehyde-3-phosphate acts as a feed-forward activator of the bifunctional F/SBPase, enhancing the cycle's activity. biorxiv.org The regulation is further complicated by redox control through the ferredoxin/thioredoxin system, which modulates the activity of several CBB cycle enzymes, including SBPase, in response to light. biorxiv.org

Future research will need to integrate data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of these regulatory networks. This systems-level understanding will be critical for:

Identifying key regulatory nodes that can be targeted for metabolic engineering.

Predicting the metabolic consequences of genetic modifications in different organisms.

Understanding how diverse organisms adapt their central carbon metabolism to different environmental conditions.

Unraveling the interplay between central metabolism and other cellular processes, such as nitrogen assimilation and stress responses. frontiersin.orgnih.gov

Q & A

Q. How can isotopic labeling resolve ambiguities in this compound's metabolic flux in vivo?

  • Methodological Answer : Administer ¹³C-labeled this compound to model organisms (e.g., murine systems) and track label incorporation into downstream metabolites via LC-MS/MS. Use metabolic flux analysis (MFA) software (e.g., INCA) to model pathway activity. Compare results with knockout models (e.g., sedoheptulokinase-deficient mice) to isolate specific enzymatic contributions .

Methodological Considerations for Data Integrity

  • Purity Assessment : Always verify compound purity (>95%) using orthogonal techniques (e.g., NMR, HPLC-MS, and elemental analysis) to avoid confounding results .
  • Stereochemical Validation : Confirm the D-configuration and pyranose ring conformation via X-ray crystallography or circular dichroism (CD) spectroscopy .
  • Reproducibility : Document experimental conditions rigorously (e.g., buffer composition, temperature) and deposit raw data in repositories like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.